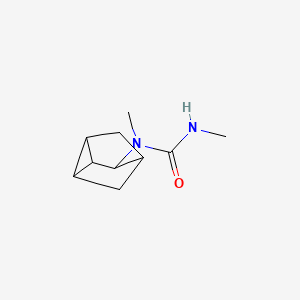
A-?Cyclodextrin, heptakis-?O-?(4-?sulfobutyl)?-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dimethyl-N-tricyclo[2210~2,6~]heptan-3-ylurea is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea typically involves the reaction of tricyclo[2.2.1.0~2,6~]heptan-3-amine with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of N,N’-Dimethyl-N-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Dimethyl-N-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the tricyclic structure.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted urea derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N,N’-Dimethyl-N-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with unique mechanical properties.
Wirkmechanismus
The mechanism of action of N,N’-Dimethyl-N-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[2.2.1.0~2,6~]heptane-3-methanol: A related compound with a hydroxyl group instead of a urea group.
2,3-Dimethyltricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid: Another similar compound with a carboxylic acid group.
Uniqueness
N,N’-Dimethyl-N-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea is unique due to its specific urea functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
16514-79-7 |
|---|---|
Molekularformel |
C10H16N2O |
Molekulargewicht |
180.251 |
IUPAC-Name |
1-(2,3,4,5,6,7-hexahydro-1H-tricyclo[2.2.1.0^{2,6} |
InChI |
InChI=1S/C10H16N2O/c1-11-10(13)12(2)9-5-3-6-7(4-5)8(6)9/h5-9H,3-4H2,1-2H3,(H,11,13) |
InChI-Schlüssel |
BXGBYJTWLVIDES-UHFFFAOYSA-N |
SMILES |
CNC(=O)N(C)C1C2CC3C1C3C2 |
Synonyme |
Urea, 1,3-dimethyl-1-tricyclo[2.2.1.02,6]hept-3-yl- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















